2-Amino-2-(1H-pyrazol-4-yl)acetonitrile
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Overview
Description
2-Amino-2-(1H-pyrazol-4-yl)acetonitrile is an organic compound with the molecular formula C5H6N4. It is a colorless to pale yellow solid that is stable at room temperature. This compound is soluble in most organic solvents such as ethanol and dimethylformamide, and slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1H-pyrazol-4-yl)acetonitrile can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of hydroxymethyl-4-amino-1H-pyrazole . This reaction typically requires a base such as sodium hydroxide and is carried out in an organic solvent like ethanol.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
2-Amino-2-(1H-pyrazol-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1H-pyrazol-4-yl)acetonitrile involves its interaction with various molecular targets. It can act as a ligand for receptors or enzymes, influencing their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry where it may inhibit specific kinases or other enzymes .
Comparison with Similar Compounds
2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile: This compound has a phenyl group instead of a hydrogen atom at the 1-position of the pyrazole ring.
3-Aminopyrazole: A similar compound with the amino group at the 3-position of the pyrazole ring.
4-Aminopyrazole: Another similar compound with the amino group at the 4-position of the pyrazole ring.
Uniqueness: 2-Amino-2-(1H-pyrazol-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C5H6N4 |
---|---|
Molecular Weight |
122.13 g/mol |
IUPAC Name |
2-amino-2-(1H-pyrazol-4-yl)acetonitrile |
InChI |
InChI=1S/C5H6N4/c6-1-5(7)4-2-8-9-3-4/h2-3,5H,7H2,(H,8,9) |
InChI Key |
KZTKUFTUQOBZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C(C#N)N |
Origin of Product |
United States |
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